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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

Cat. No.: B041629

Application Notes: Asymmetric Dihydroxylation

Introduction

Asymmetric dihydroxylation (AD) is a powerful method in organic synthesis for the
enantioselective conversion of prochiral alkenes into chiral vicinal diols. While the query
specifically mentions diethyl D-(-)-tartrate derivatives, it is important to clarify that the
Sharpless Asymmetric Dihydroxylation, the most prominent and widely used method, employs
derivatives of cinchona alkaloids, such as dihydroquinidine (DHQD) and dihydroquinine (DHQ),
as chiral ligands.[1][2][3] Diethyl tartrate derivatives are famously used as chiral ligands in the
Sharpless Asymmetric Epoxidation, a distinct transformation that converts allylic alcohols to
epoxy alcohols.[4]

This document will focus on the Sharpless Asymmetric Dihydroxylation, utilizing the established
cinchona alkaloid-based ligands, which are commercially available in pre-packaged mixtures
known as AD-mix.[1][3]

Reaction Principle

The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide
(Os0a4) in the presence of a chiral ligand to stereoselectively hydroxylate an alkene. A
stoichiometric co-oxidant is required to regenerate the OsOa in the catalytic cycle, making the
process viable with only a small amount of the toxic and expensive osmium reagent.[1][3][5]
The choice of the chiral ligand, either a derivative of dihydroquinine (DHQ) or dihydroquinidine
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(DHQD), dictates the facial selectivity of the dihydroxylation, allowing access to either
enantiomer of the resulting diol.[1][2]

Key Components of the Reaction
e Osmium Catalyst: Typically OsOa or K20sO2(OH)a4 is used in catalytic amounts.[1][6]

o Chiral Ligand: Phthalazine (PHAL) ethers of dihydroquinidine ((DHQD)2PHAL) or
dihydroquinine ((DHQ)2PHAL) are the most effective ligands.[2][3][7]

o Co-oxidant: Potassium ferricyanide (KsFe(CN)s) is the most common and effective co-
oxidant, particularly for achieving high enantioselectivity.[1][8] N-methylmorpholine N-oxide
(NMO) can also be used.[3]

» Additive: Methanesulfonamide (CH3SO2NH3) is often added to accelerate the hydrolysis of
the osmate ester intermediate, which can improve the reaction rate and efficiency, especially
for non-terminal alkenes.[1][5]

o Buffer: Potassium carbonate (K2CO3) is used to maintain a slightly basic pH, as the reaction
proceeds more rapidly under these conditions.[3][6]

These components are commercially available as convenient, pre-mixed formulations called
AD-mix-a (containing (DHQ)2PHAL) and AD-mix-3 (containing (DHQD)2PHAL).[1][3]

Mechanism and Stereoselectivity

The reaction proceeds through a catalytic cycle. The chiral ligand first coordinates to the
osmium tetroxide. This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to
form a cyclic osmate ester intermediate.[1][3] This intermediate is then hydrolyzed to release
the chiral diol and the reduced osmium species. The co-oxidant regenerates the osmium(VIIl)
tetroxide, allowing the cycle to continue.[1]

The stereochemical outcome can be reliably predicted using the Sharpless mnemonic. For an
alkene with substituents classified by size (L = large, M = medium, S = small), AD-mix-3 (with
(DHQD)2PHAL) delivers the hydroxyl groups to the "top face" of the double bond when drawn
in the standard orientation, while AD-mix-a (with (DHQ)2PHAL) delivers them to the "bottom
face".[2][7]
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Applications in Synthesis

The Sharpless AD reaction is widely used in the synthesis of complex molecules and natural
products where stereocontrol is crucial.[2][9] Chiral diols are versatile intermediates that can be
further transformed into a variety of functional groups.

o Natural Product Synthesis: The reaction has been a key step in the total synthesis of
numerous natural products, including alkaloids, lactones, and amino acids.[2][9] For
example, it was used in the total synthesis of chelonin B and zephyranthine.[2][9]

e Drug Development: The ability to create stereochemically defined diols is critical in medicinal
chemistry, where the chirality of a molecule often dictates its biological activity.

Quantitative Data Summary

The following table summarizes representative yields and enantiomeric excesses (ee) achieved
in Sharpless Asymmetric Dihydroxylation for various substrates.
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. Enantiomeric
Substrate Reagent Yield (%) Reference
Excess (ee %)

a,B-Unsaturated )
AD-mix-8 89.9 98 [2]
Ester

Alkene (in
Zephyranthine AD-mix-3 67 -(7.2:1dr) [9]

synthesis)

a,B-Unsaturated
Ketone (in )

) AD-mix 65 - [10]
Ascospiroketal B

synthesis)

trans-p-menth-3-
ene-1,2,8-triol AD-mix-a 76 54.5 9]

precursor

trans-p-menth-3-
ene-1,2,8-triol AD-mix-8 91 59.4 [9]

precursor

Protocols

General Protocol for Asymmetric Dihydroxylation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.

Materials:

AD-mix-a or AD-mix-3 (1.4 g per 1 mmol of alkene)

tert-Butanol (5 mL per 1 mmol of alkene)

Water (5 mL per 1 mmol of alkene)

Alkene (1 mmol)

Sodium sulfite (Na2S0s) (1.5 g per 1 mmol of alkene)
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o Ethyl acetate

e Magnesium sulfate (MgSOa)

¢ Round-bottomed flask

e Stir bar

e |ce bath

Procedure:

o Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine tert-
butanol (5 mL) and water (5 mL).

o Dissolving the Reagent: Add the appropriate AD-mix (1.4 g) to the solvent mixture. Stir
vigorously at room temperature until the mixture separates into two clear phases (the lower
agueous phase should be bright yellow).[6]

e Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate.[6]

o Substrate Addition: Add the alkene (1 mmol) to the cooled, stirring mixture.

o Reaction: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored
by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
The reaction is typically complete within 6-24 hours. The color of the aqueous layer may
change from yellow to orange-brown.

e Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the
mixture to warm to room temperature. Stir for an additional 30-60 minutes.

o Extraction: Add ethyl acetate to the reaction mixture. The layers should be separated. If an
emulsion forms, add more ethyl acetate. Extract the aqueous layer with ethyl acetate (3
times).

» Drying and Concentration: Combine the organic layers and wash with 2 M NaOH, followed
by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and
concentrate under reduced pressure to yield the crude diol.
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« Purification: The crude product can be purified by recrystallization or silica gel

chromatography to yield the pure chiral diol.

Diagrams

Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Os0as-Ligand Complex (2)

Catalytic Cycle

+ Alkene
3+2] Cycloaddition

Re-oxidation
(e.g., KsFe(CN)s;

Reduced Osmate (6)

Cyclic Intermediate (4)

Click to download full resolution via product page

Caption: Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
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1. Prepare t-BuOH/H20 solvent.
2. Dissolve AD-mix reagent.

3. Cool mixture to 0°C in an ice bath.

4. Add alkene substrate.

5. Stir vigorously at 0°C for 6-24h.
(Monitor by TLC/LC-MS)

6. Quench with sodium sulfite (NazS0s).

7. Extract product with ethyl acetate.

8. Dry combined organic layers (MgSOa)
and concentrate.

9. Purify diol via chromatography
or recrystallization.

End: Pure Chiral Diol

Click to download full resolution via product page

Caption: Figure 2. General experimental workflow for the Sharpless AD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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